

Solubility Profile of 4-Bromo-2-methyl-6-nitroaniline: A Technical Guide

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Compound of Interest

Compound Name: **4-Bromo-2-methyl-6-nitroaniline**

Cat. No.: **B042567**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **4-Bromo-2-methyl-6-nitroaniline** in common laboratory solvents. Due to the limited availability of precise quantitative solubility data for this specific compound in publicly accessible literature, this document presents available qualitative data, comparative quantitative data for a structurally similar compound, and detailed experimental protocols for determining solubility.

Core Data Presentation

The solubility of **4-Bromo-2-methyl-6-nitroaniline** is influenced by the polarity of the solvent and its ability to form hydrogen bonds. The presence of a polar nitro group and an amino group, combined with a nonpolar aromatic ring and a methyl group, results in varied solubility across different solvent classes.

Qualitative Solubility Data of 4-Bromo-2-methyl-6-nitroaniline

Available data indicates a general solubility trend where the compound is more soluble in polar solvents, particularly polar aprotic solvents, and less soluble in nonpolar solvents and water.

Solvent Class	Solvent	Solubility Description
Polar Protic	Water	Slightly soluble [1]
Methanol	Soluble (especially when hot) [1]	
Ethanol	Moderate	
Polar Aprotic	Dimethyl Sulfoxide (DMSO)	Good solubility
Dimethylformamide (DMF)	Good solubility	
Nonpolar	Hexane	Slightly soluble to sparingly soluble

Comparative Quantitative Solubility of a Structurally Similar Compound

To provide a quantitative perspective, the following table presents the solubility data for a closely related compound, 4-bromo-2-methoxy-N-methyl-6-nitroaniline. While not identical, this data offers a valuable approximation of the expected solubility behavior of **4-Bromo-2-methyl-6-nitroaniline**.

Solvent	Solvent Class	Solubility	Solubility (g/L)
Dimethyl Sulfoxide	Polar Aprotic	Highly Soluble	100-200
Acetonitrile	Polar Aprotic	Moderately Soluble	5-20
Chloroform	Nonpolar	Moderately Soluble	5-15
Hexane	Nonpolar	Poorly Soluble	<0.1

Experimental Protocols

For researchers requiring precise solubility data, the following is a detailed methodology for the equilibrium solubility determination using the widely accepted shake-flask method. This protocol is a general guideline and may require optimization based on specific experimental conditions.

Thermodynamic Equilibrium Solubility Determination (Shake-Flask Method)

1. Objective: To determine the thermodynamic equilibrium solubility of **4-Bromo-2-methyl-6-nitroaniline** in a specific solvent at a controlled temperature.

2. Materials:

- **4-Bromo-2-methyl-6-nitroaniline** (solid, crystalline powder)
- Selected solvents (e.g., water, methanol, ethanol, DMSO, DMF, hexane, etc.) of high purity
- Glass vials with screw caps
- Orbital shaker or rotator in a temperature-controlled incubator
- Centrifuge
- Syringe filters (e.g., 0.22 µm)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis

3. Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of solid **4-Bromo-2-methyl-6-nitroaniline** to a pre-weighed glass vial. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.
 - Add a known volume of the desired solvent to the vial.
 - Securely cap the vial to prevent solvent evaporation.
- Equilibration:

- Place the vials in an orbital shaker within a temperature-controlled incubator (e.g., 25 °C or 37 °C).
- Agitate the samples at a constant speed for a sufficient duration to reach equilibrium. A typical equilibration time is 24 to 72 hours. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

• Sample Separation:

- After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
- Carefully withdraw a sample of the supernatant using a syringe.
- Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

• Concentration Analysis:

- Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
- Determine the concentration of **4-Bromo-2-methyl-6-nitroaniline** in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.
- Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the sample.

• Calculation:

- Calculate the solubility of the compound in the solvent using the following formula:
$$\text{Solubility (mg/mL)} = (\text{Concentration from analysis} \times \text{Dilution factor}) / 1000$$

4. Quality Control:

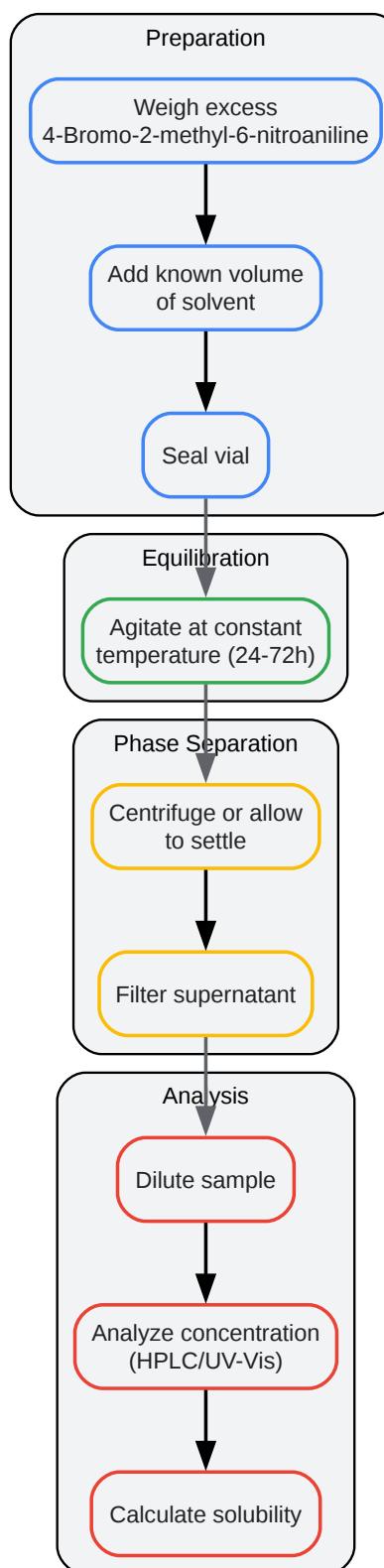
- Perform the experiment in triplicate to ensure the reproducibility of the results.

- Run a blank sample (solvent only) to check for any interference.
- Ensure the temperature is maintained constant throughout the experiment.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in determining the solubility of a chemical compound like **4-Bromo-2-methyl-6-nitroaniline**.

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Caption: Workflow for determining the solubility of a compound.

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References

- 1. 4-Bromo-2-methyl-6-nitroaniline CAS#: 77811-44-0 [m.chemicalbook.com]
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